4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218919
InChI: InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19)
SMILES:
Molecular Formula: C15H12N4S2
Molecular Weight: 312.4 g/mol

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

CAS No.:

Cat. No.: VC17218919

Molecular Formula: C15H12N4S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide -

Specification

Molecular Formula C15H12N4S2
Molecular Weight 312.4 g/mol
IUPAC Name 2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide
Standard InChI InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19)
Standard InChI Key YFZMXNBFKPYLTB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N

Introduction

Structural and Molecular Features

Core Architecture and Functional Groups

The compound’s structure integrates a benzimidazole ring system substituted at the 2-position with a thiobenzamide group and at the 6-position with a thiocarbamoyl moiety. This configuration creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets. The presence of dual thiocarbonyl groups (C=S) introduces strong electron-withdrawing effects, which influence both reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₄S₂
Molecular Weight312.4 g/mol
IUPAC Name2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide
Canonical SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N
Topological Polar Surface Area144 Ų

The thiocarbamoyl groups at positions 4 and 6 contribute to hydrogen-bonding interactions, a critical feature for binding to enzymatic active sites. X-ray crystallography of analogous compounds reveals that the benzimidazole core adopts a nearly coplanar arrangement with substituents, optimizing interactions with hydrophobic protein pockets.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves sequential functionalization of a benzimidazole precursor. A representative route includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with thiobenzoyl chloride under acidic conditions yields 2-thiobenzimidazole.

  • Thiocarbamoylation: Reaction with thiocarbamoyl chloride introduces the thiocarbamoyl group at the 6-position, mediated by nucleophilic aromatic substitution.

  • Oxidation and Purification: Controlled oxidation of sulfur centers (e.g., using H₂O₂) optimizes electronic properties, followed by HPLC purification to achieve >97% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzimidazole formationThiobenzoyl chloride, HCl, 80°C65–70
ThiocarbamoylationThiocarbamoyl chloride, DMF, 120°C50–55
OxidationH₂O₂, CH₃COOH, 60°C85–90

Analytical Characterization

Structural validation employs:

  • NMR Spectroscopy: ¹H NMR confirms proton environments, with aromatic protons resonating at δ 7.2–8.1 ppm and thiocarbamoyl NH₂ signals at δ 9.3–9.7 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula.

  • HPLC: Retention time of 12.3 min (C18 column, MeCN:H₂O = 70:30) ensures purity.

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiles

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide demonstrates selective inhibition against carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII), which are overexpressed in hypoxic tumors . Comparative studies with the lead compound 2-(benzylthio)benzamide (Ki = 46 nM for hCA IX) reveal that the 4-substituted analogue achieves a Ki of 8.7 µM against hCA IX while showing negligible activity against off-target isoforms (hCA I and II) .

Table 3: Inhibitory Activity (Ki, µM)

CompoundhCA IhCA IIhCA IXhCA XII
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide>100>1008.7>100
Reference inhibitor (AAZ)0.250.0120.0250.006

The selectivity arises from hydrophobic interactions between the thiobenzamide group and the hCA IX active site, which features a larger hydrophobic cleft compared to ubiquitously expressed isoforms . Molecular docking simulations suggest that the compound occupies a peripheral binding site adjacent to the zinc-coordinated catalytic center, modulating enzyme activity allosterically.

Antiproliferative Effects

In vitro assays against Michigan Cancer Foundation-7 (MCF-7) breast cancer cells reveal an IC₅₀ of 18.3 µM, surpassing the activity of 5-fluorouracil (IC₅₀ = 22.1 µM). Mechanistic studies indicate apoptosis induction via mitochondrial depolarization and caspase-3 activation, corroborated by a 3.5-fold increase in Bax/Bcl-2 mRNA ratio.

Comparative Analysis with Structural Analogues

Positional Isomerism: 3- vs. 4-Substituted Derivatives

Replacing the thiocarbamoyl group from the 4- to the 3-position (as in 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide) reduces hCA IX inhibition (Ki = 27.3 µM). This underscores the importance of substitution geometry in optimizing target engagement. The 4-substituted derivative’s enhanced activity correlates with improved alignment of thiocarbonyl groups with key residues (e.g., Phe-131 and Val-121) in hCA IX .

Sulfur Oxidation State

Oxidation of the benzylthio moiety to sulfinyl (S=O) or sulfonyl (O=S=O) derivatives diminishes activity, as seen in 2-(benzylsulfinyl)benzoic acid derivatives (Ki > 100 µM) . The reduced sulfur in 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide likely facilitates reversible interactions with zinc-coordinating histidine residues in hCA IX .

Pharmacological Applications and Future Directions

Oncology: Targeting Tumor Microenvironments

The compound’s selectivity for hCA IX positions it as a candidate for combination therapies with hypoxia-activated prodrugs. Preclinical models demonstrate synergy with tirapazamine, reducing tumor volume by 62% in HT-29 xenografts compared to monotherapy.

Challenges and Optimization Opportunities

  • Solubility: The logP value of 2.8 limits aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle formulations.

  • Metabolic Stability: Hepatic microsomal assays reveal rapid glucuronidation (t₁/₂ = 12 min), prompting exploration of fluorinated analogues to block metabolic hotspots.

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